molecular formula C10H13NO3 B1673401 L-Homotyrosine CAS No. 221243-01-2

L-Homotyrosine

Cat. No. B1673401
M. Wt: 195.21 g/mol
InChI Key: LOOZZTFGSTZNRX-VIFPVBQESA-N
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Description

L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .


Synthesis Analysis

The synthesis of L-Homotyrosine is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for L-Homotyrosine biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .


Molecular Structure Analysis

The molecular formula of L-Homotyrosine is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .


Chemical Reactions Analysis

The biosynthesis of L-Homotyrosine involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .


Physical And Chemical Properties Analysis

L-Homotyrosine has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Antibiotic Biosynthesis

L-Homotyrosine plays a role in the biosynthesis of certain antibiotics. For example, in the study of the biosynthesis of L-671,329, an echinocandin-type antibiotic, L-homotyrosine is formed from tyrosine through a chain elongation mechanism involving condensation with acetate. This process is essential for the formation of this class of antibiotics, which have significant medical applications (Adefarati et al., 1991).

2. Role in Marine Cyanobacterial Metabolites

L-Homotyrosine is also found in marine cyanobacterial metabolites. For instance, Lyngbyastatin 4, a depsipeptide isolated from the marine cyanobacterium Lyngbya confervoides, contains homotyrosine. This substance has been shown to have inhibitory activity against elastase and chymotrypsin, indicating potential therapeutic applications (Matthew et al., 2007).

3. Cyanopeptolins and Anabaenopeptins

In a study focusing on Planktothrix agardhii, two homotyrosine-bearing cyanopeptolins were described. These compounds, which contain homotyrosine, highlight the diversity and complexity of natural products derived from marine cyanobacteria. The unique structures of these cyanopeptolins suggest potential biological activity and research interest (Okumura et al., 2009).

4. Amino Acid Analysis in Proteins

Homotyrosine is used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of proteins. This application is crucial for accurate quantification and analysis of proteins in various biological and medical research contexts (Hesse & Weller, 2016).

5. Enzyme Inhibition Studies

Research has shown that a homotyrosine-based seleninic acid can irreversibly inhibit protein tyrosine phosphatases. This is significant for understanding enzyme mechanisms and for the potential development of therapeutic agents (Abdo et al., 2008).

6. Metabolic Engineering for Amino Acid Production

Studies on Escherichia coli have explored the use of metabolic engineering to enhance the production of L-homoserine, an important precursor in the biosynthesis of amino acids like L-homotyrosine. This research is crucial for developing efficient methods for producing valuable amino acids (Mu et al., 2021).

Safety And Hazards

While specific safety and hazard information for L-Homotyrosine is not available in the search results, it is generally recommended to handle it with care and to read and understand all safety precautions before handling .

Future Directions

Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .

properties

IUPAC Name

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZZTFGSTZNRX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569328
Record name (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Homotyrosine

CAS RN

221243-01-2, 185062-84-4
Record name Homotyrosine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOTYROSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
RA Cacho, W Jiang, YH Chooi… - Journal of the …, 2012 - ACS Publications
… Through gene deletion and chemical complementation, we have also uncovered the separate gene cluster responsible for the biosynthesis of l-homotyrosine in the peptide scaffold of 1. …
Number of citations: 141 pubs.acs.org
N Akbar, R Siddiqui, M Iqbal, NA Khan - Antibiotics, 2020 - mdpi.com
… L-homotyrosine exhibited significant bactericidal activities (Figure 2a,b) (P < 0.05). Curcumenol alone as well as in combination with L-homotyrosine … with L-homotyrosine did not show …
Number of citations: 24 www.mdpi.com
D Logviniuk, QZ Jaber, R Dobrovetsky… - Journal of the …, 2022 - ACS Publications
… l-homotyrosine is not essential for antifungal activity. (59−61) This suggested to us that removal of the benzylic alcohol of 3S,4S-dihydroxy-l-homotyrosine … dihydroxy-l-homotyrosine from …
Number of citations: 5 pubs.acs.org
F Meyer, R Frey, M Ligibel, E Sager, K Schroer… - ACS …, 2021 - ACS Publications
… position, with the corresponding l-homotyrosine radicals being more … I103L-catalyzed reactions of l-homotyrosine the biocatalytic … only very poorly accepts l-homotyrosine as a substrate (…
Number of citations: 17 pubs.acs.org
TY Wei, Y Zheng, M Wan, S Yang, J Tang… - ACS Chemical …, 2022 - ACS Publications
… fourth l-homotyrosine residue. For the formation of the nonproteinogenic amino acid l-homotyrosine, … to be the biosynthesis cluster of l-homotyrosine by following a pathway analogous to …
Number of citations: 3 pubs.acs.org
L Chen, Q Yue, X Zhang, M Xiang… - BMC …, 2013 - bmcgenomics.biomedcentral.com
… contains a NRPS (GLNRPS4) and a PKS (GLPKS4) arranged in tandem, two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for L-homotyrosine …
Number of citations: 108 bmcgenomics.biomedcentral.com
IR Marsh, M Bradley, SJ Teague - The Journal of Organic …, 1997 - ACS Publications
… materials and comparison with an authentic sample of oscillamide Y (kindly provided by Tomoharu Sano) showed that the isomer containing l-N-methylalanine and l-homotyrosine …
Number of citations: 50 pubs.acs.org
RA Zambias, ML Hammond, JV Heck… - Journal of medicinal …, 1992 - ACS Publications
… The results of this investigation suggest that the L-homotyrosine residue found in … as critical a structural determinant as the L-homotyrosine. Inspection of molecular models shows that …
Number of citations: 75 pubs.acs.org
Q Do, GT Nguyen, RS Phillips - Amino Acids, 2016 - Springer
… Surprisingly, the amplitude of the absorbance peak at 500 nm for O-methyl-l-homotyrosine (6a) is much smaller than L-homotyrosine (1a) and the bishomotyrosines (1b and 6b) (…
Number of citations: 8 link.springer.com
P Men, C Geng, X Zhang, W Zhang, L Xie, D Feng… - Metabolic …, 2022 - Elsevier
… is the O-sulfonate group located on L-homotyrosine, which enables micafungin to easily … hydroxyl-3′-O-sulfonate-L-homotyrosine, is synthesized before hexapeptide assembly and …
Number of citations: 4 www.sciencedirect.com

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